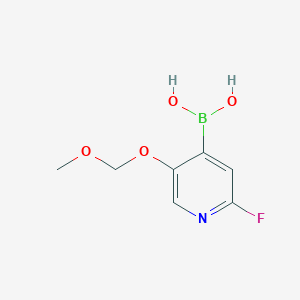
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid is a boronic acid derivative that features a fluorinated pyridine ring. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and boronic acid groups in the molecule imparts unique chemical properties that can be exploited in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid typically involves the diazotization of substituted 2-aminopyridines followed by fluorination. One common method includes the reaction of 2-aminopyridine with sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) to introduce the fluorine atom . The methoxymethoxy group can be introduced through subsequent etherification reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid undergoes various chemical reactions, including:
Substitution Reactions:
Cross-Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common compared to substitution and cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridines and biaryl compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved properties.
Industry: In the industrial sector, it is used in the production of advanced materials and specialty chemicals, benefiting from its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid in chemical reactions primarily involves the activation of the boronic acid group. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The fluorine atom’s electron-withdrawing effect can also influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar compounds to 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid include other fluorinated pyridine boronic acids, such as 2-Fluoro-5-methoxyphenylboronic acid and 6-Fluoro-3-pyridinylboronic acid . These compounds share similar reactivity patterns but differ in the position and nature of the substituents on the pyridine ring. The presence of the methoxymethoxy group in this compound provides additional steric and electronic effects, making it unique compared to its analogs.
Propiedades
IUPAC Name |
[2-fluoro-5-(methoxymethoxy)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3,11-12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUDBYMEZASAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OCOC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8202129.png)
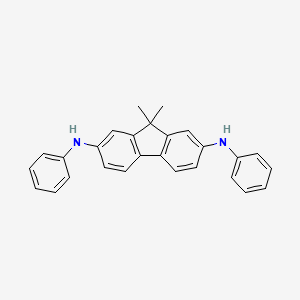
![(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8202141.png)
![N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8202149.png)
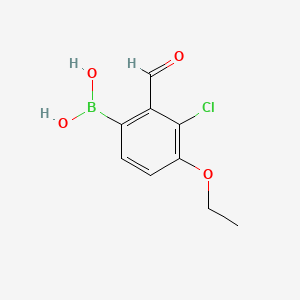
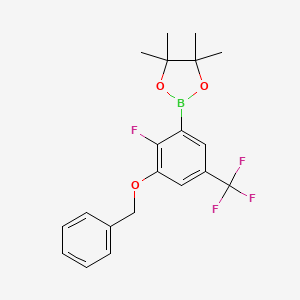
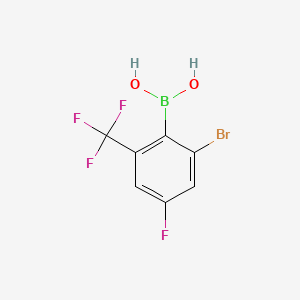
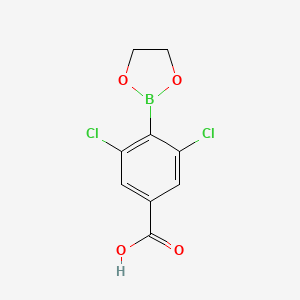

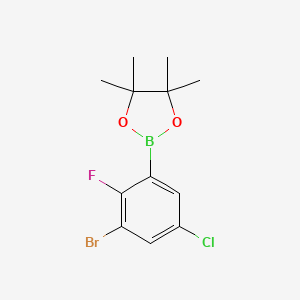
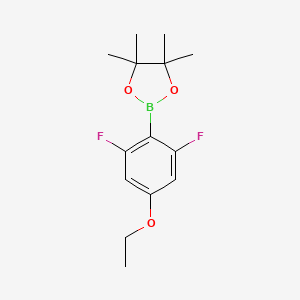
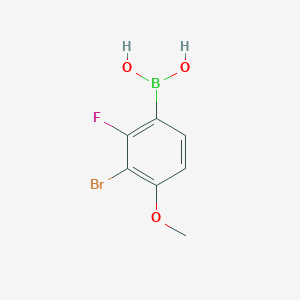
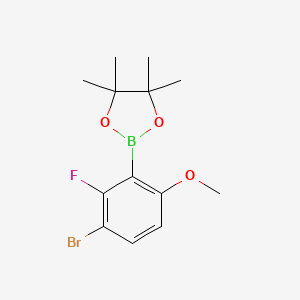
![2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene](/img/structure/B8202232.png)
